molecular formula C36H33NO7S B12848166 (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(phenylthio)tetrahydro-2H-pyran-3-yl acetate

(2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(phenylthio)tetrahydro-2H-pyran-3-yl acetate

Cat. No.: B12848166
M. Wt: 623.7 g/mol
InChI Key: XIMVSPISESOFAN-YJFLAYICSA-N
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Description

The compound “(2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(phenylthio)tetrahydro-2H-pyran-3-yl acetate” is a complex organic molecule that features multiple functional groups, including benzyloxy, dioxoisoindolinyl, and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key carbon-carbon and carbon-heteroatom bonds. Common synthetic routes may involve:

    Protection of Hydroxyl Groups: Using benzyl chloride and a base to protect hydroxyl groups as benzyloxy groups.

    Formation of the Tetrahydropyran Ring: Cyclization reactions to form the tetrahydropyran ring structure.

    Introduction of the Dioxoisoindolinyl Group: Coupling reactions to attach the dioxoisoindolinyl moiety.

    Thioether Formation: Using thiophenol and a suitable leaving group to introduce the phenylthio group.

    Acetylation: Acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy and phenylthio groups.

    Reduction: Reduction reactions could target the dioxoisoindolinyl group or other carbonyl-containing moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand or catalyst in various organic reactions.

Biology

    Drug Development: Investigation of its potential as a pharmacophore in drug design.

    Biochemical Studies: Use in studying enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: Use in imaging or diagnostic assays.

Industry

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(phenylthio)tetrahydro-2H-pyran-3-yl acetate: Similar compounds may include other tetrahydropyran derivatives, benzyloxy-containing molecules, or dioxoisoindolinyl compounds.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar molecules.

Properties

Molecular Formula

C36H33NO7S

Molecular Weight

623.7 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-(1,3-dioxoisoindol-2-yl)-4-phenylmethoxy-2-(phenylmethoxymethyl)-6-phenylsulfanyloxan-3-yl] acetate

InChI

InChI=1S/C36H33NO7S/c1-24(38)43-32-30(23-41-21-25-13-5-2-6-14-25)44-36(45-27-17-9-4-10-18-27)31(33(32)42-22-26-15-7-3-8-16-26)37-34(39)28-19-11-12-20-29(28)35(37)40/h2-20,30-33,36H,21-23H2,1H3/t30-,31-,32-,33-,36+/m1/s1

InChI Key

XIMVSPISESOFAN-YJFLAYICSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)SC5=CC=CC=C5)COCC6=CC=CC=C6

Canonical SMILES

CC(=O)OC1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)SC5=CC=CC=C5)COCC6=CC=CC=C6

Origin of Product

United States

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